molecular formula C7H12Cl2NO4PS B14520591 Bis(2-chloroethyl) 2-(thiocyanato)ethyl phosphate CAS No. 63064-33-5

Bis(2-chloroethyl) 2-(thiocyanato)ethyl phosphate

Cat. No.: B14520591
CAS No.: 63064-33-5
M. Wt: 308.12 g/mol
InChI Key: FOSUGHSLJKZFRV-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) 2-(thiocyanato)ethyl phosphate is an organophosphorus compound that features both chloroethyl and thiocyanatoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethyl) 2-(thiocyanato)ethyl phosphate typically involves the reaction of 2-chloroethanol with phosphorus oxychloride, followed by the introduction of the thiocyanato group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl) 2-(thiocyanato)ethyl phosphate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The thiocyanato group can participate in redox reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure proper mixing and reaction kinetics.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Bis(2-chloroethyl) 2-(thiocyanato)ethyl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: Used in the production of flame retardants and plasticizers due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl) 2-(thiocyanato)ethyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of enzyme activity. The thiocyanato group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl) ether: Similar in structure but lacks the thiocyanato group.

    Bis(2-chloroethyl)amine: Contains chloroethyl groups but has an amine instead of a phosphate group.

    2,2-bis(chloromethyl)trimethylene bis[bis(2-chloroethyl)phosphate]: Used as a flame retardant, similar in containing chloroethyl groups but with a different backbone structure.

Uniqueness

Bis(2-chloroethyl) 2-(thiocyanato)ethyl phosphate is unique due to the presence of both chloroethyl and thiocyanato groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

63064-33-5

Molecular Formula

C7H12Cl2NO4PS

Molecular Weight

308.12 g/mol

IUPAC Name

2-[bis(2-chloroethoxy)phosphoryloxy]ethyl thiocyanate

InChI

InChI=1S/C7H12Cl2NO4PS/c8-1-3-12-15(11,13-4-2-9)14-5-6-16-7-10/h1-6H2

InChI Key

FOSUGHSLJKZFRV-UHFFFAOYSA-N

Canonical SMILES

C(CSC#N)OP(=O)(OCCCl)OCCCl

Origin of Product

United States

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